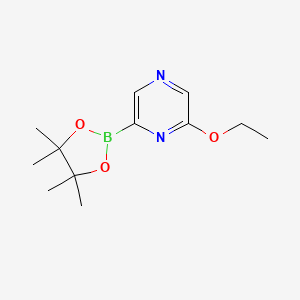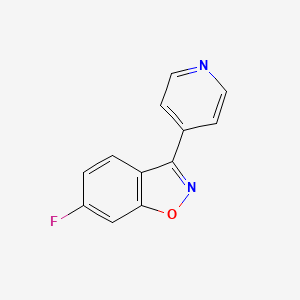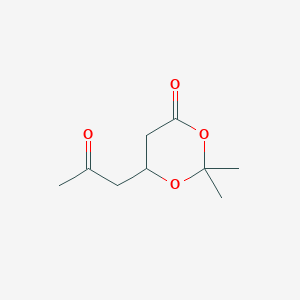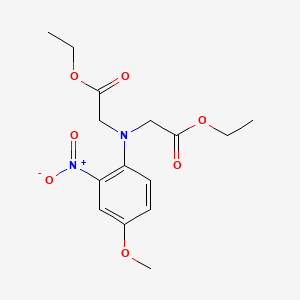![molecular formula C16H13ClN4 B13933426 n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine](/img/structure/B13933426.png)
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine is a compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of the quinazoline moiety in this compound makes it a potential candidate for various medicinal and industrial applications.
準備方法
The synthesis of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine typically involves the condensation of 3-chloroaniline with anthranilic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can occur at the 3-chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
作用機序
The mechanism of action of n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
類似化合物との比較
n-[2-(3-Chlorophenyl)quinazolin-6-yl]acetamidine can be compared with other quinazoline derivatives, such as:
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another anticancer quinazoline derivative.
Prazosin: A quinazoline derivative used to treat hypertension.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While similar compounds may share some properties, the specific structure of this compound can lead to distinct interactions and effects .
特性
分子式 |
C16H13ClN4 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC名 |
N'-[2-(3-chlorophenyl)quinazolin-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H13ClN4/c1-10(18)20-14-5-6-15-12(8-14)9-19-16(21-15)11-3-2-4-13(17)7-11/h2-9H,1H3,(H2,18,20) |
InChIキー |
OLLKLDGQHBCKSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC2=CN=C(N=C2C=C1)C3=CC(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)


![1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile](/img/structure/B13933394.png)

![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)





